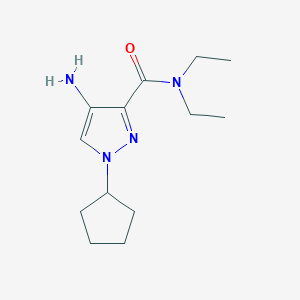
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of pyrazole carboxamides. It is a potent and selective cannabinoid receptor type 1 (CB1) antagonist that has been widely used in scientific research for its potential therapeutic applications.
Mechanism Of Action
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide acts as a CB1 antagonist by binding to the CB1 receptor and blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of CB1-mediated signaling pathways, which are involved in the regulation of appetite, pain, and inflammation.
Biochemical And Physiological Effects
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine. Additionally, 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Advantages And Limitations For Lab Experiments
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective CB1 antagonist that can be used to study the physiological and pharmacological effects of CB1 signaling. 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has also been shown to be well-tolerated in animal studies, indicating that it may have potential therapeutic applications in humans. However, one limitation of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide is that it has a relatively short half-life, which may limit its usefulness in certain studies.
Future Directions
There are several future directions for the use of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide in scientific research. One potential application is in the treatment of obesity and diabetes. 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has been shown to reduce food intake and body weight in animal models, suggesting that it may have potential as a weight loss drug. Another potential application is in the treatment of drug addiction. 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, indicating that it may be useful in the treatment of addiction. Additionally, 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide may have potential as a therapeutic agent for the treatment of pain and inflammation. Further studies are needed to determine the safety and efficacy of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide in humans.
Synthesis Methods
The synthesis of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide involves a multistep process that starts with the reaction of cyclopentyl magnesium bromide with ethyl 2-bromoacetate to form ethyl 2-cyclopentylacetoacetate. This is followed by the reaction of the resulting compound with hydrazine hydrate to form 4-amino-1-cyclopentyl-3-pyrazolecarboxylic acid ethyl ester. The final step involves the reaction of this compound with diethylamine to form 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide.
Scientific Research Applications
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has been extensively used in scientific research to study the physiological and pharmacological effects of CB1 antagonists. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and drug addiction. 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has also been used to investigate the role of the endocannabinoid system in various physiological processes such as pain, inflammation, and appetite regulation.
properties
IUPAC Name |
4-amino-1-cyclopentyl-N,N-diethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-17(15-12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMURWEKOFSKSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)
![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)
![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)
![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)